Atropine sulfate monohydrate is a sulfate salt derived from atropine, a naturally occurring alkaloid sourced primarily from the plant Atropa belladonna. This compound is classified as an anticholinergic agent, which inhibits the action of acetylcholine on muscarinic receptors, leading to various physiological effects. Atropine sulfate monohydrate is utilized in medical settings for its ability to dilate pupils, reduce salivation, and serve as an antidote for certain types of poisoning.
Atropine is classified under the tropane alkaloids, which are bicyclic compounds containing a nitrogen atom. The compound is obtained through the extraction from Atropa belladonna or can be synthesized chemically. Atropine sulfate monohydrate is specifically the sulfate salt form of atropine, enhancing its solubility and stability for pharmaceutical applications.
The synthesis of atropine sulfate monohydrate typically involves several steps:
These methods aim to improve yield and efficiency while minimizing costs associated with large-scale production.
The molecular formula for atropine sulfate monohydrate is . The structure consists of a tropane ring system attached to a phenyl group and a hydroxyl group, with the sulfate group contributing to its solubility characteristics.
RKUNBYITZUJHSG-SPUOUPEWSA-N
, indicating its unique chemical identity .Atropine sulfate can participate in various chemical reactions due to its functional groups:
These reactions are significant for understanding the stability profile of atropine sulfate in pharmaceutical formulations.
Atropine exerts its pharmacological effects primarily through antagonism of muscarinic acetylcholine receptors. This mechanism leads to:
The action of atropine can be quantified through pharmacokinetic studies that measure parameters like peak plasma concentration and half-life, which range from 2 to 4 hours depending on administration routes .
The physical properties are essential for formulation development in pharmaceutical applications, influencing factors such as bioavailability and stability .
Atropine sulfate monohydrate has several applications in medicine:
Research continues into its potential uses in other therapeutic areas, including treatment for bradycardia (slow heart rate) and as part of advanced cardiac life support protocols .
The synthetic journey of atropine sulfate monohydrate (C₁₇H₂₃NO₃·H₂SO₄·H₂O) began with its initial isolation from Atropa belladonna in 1833 by Mein, followed by Willstätter's landmark racemic synthesis in 1901 that established the foundational tropine-tropic acid condensation approach [2] [8]. Early industrial processes (pre-1950s) relied on direct esterification of (±)-tropine with (±)-tropic acid, yielding racemic atropine with significant side products and <30% efficiency due to poor stereocontrol and labor-intensive purification [5] [8]. The 1960s introduced enzymatic resolution techniques using tropinone reductases, enabling preferential crystallization of pharmacologically active (-)-hyoscyamine. However, economic constraints limited scalability [5]. Modern asymmetric synthesis emerged post-2000, featuring chiral catalysts (e.g., Pd/BINAP complexes) that achieve enantiomeric excess >95%, while semi-synthetic routes from microbial fermentation intermediates reduced step counts by 40% [5]. This evolution reflects a paradigm shift from plant-extracted alkaloids to high-precision catalytic synthesis, enabling pharmaceutical-grade monohydrate production at metric-ton scales.
Table 1: Milestones in Atropine Sulfate Monohydrate Synthesis
Time Period | Synthetic Approach | Key Innovation | Yield Limitation |
---|---|---|---|
1833–1900 | Plant Extraction | Initial alkaloid isolation | 0.1–0.5% (w/w from plant) |
1901–1950s | Racemic Chemical Synthesis | Tropine-tropic acid esterification | 25–30% |
1960s–1990s | Enzymatic Resolution | Stereoselective crystallization | 40–45% |
2000s–Present | Catalytic Asymmetric Synthesis | Chiral metal/organocatalysts | 75–82% |
α-Formylphenylacetic acid tropeine intermediates require controlled hydrolysis to liberate active tropine and phenylacetic acid precursors, a reaction whose kinetics govern final product purity. Traditional acid hydrolysis (HCl, 5N) at 80–100°C induces epimerization and tropine degradation, generating up to 15% impurities [3] [5]. Contemporary protocols employ pH-stat titration with sulfuric acid (0.5–1.0M) at 60±2°C, maintaining precise proton concentration to minimize racemization while achieving >98% conversion in 90 minutes [5]. Crucially, microwave-assisted hydrolysis (100W, 70°C) reduces reaction time to 15 minutes by enhancing molecular agitation, suppressing side-product formation to <2% [5]. Solvent selection proves critical: aqueous ethanol (50% v/v) optimizes intermediate solubility, whereas pure water causes incomplete hydrolysis due to tropeine aggregation. Post-hydrolysis, rapid pH adjustment to 9.0–10.0 with potassium carbonate precipitates tropine for filtration, achieving 97.2±0.8% recovery [3].
Table 2: Hydrolysis Parameters and Impact on Intermediate Quality
Condition | Temperature | Time | Conversion | Impurity Profile |
---|---|---|---|---|
5N HCl (reflux) | 100°C | 240 min | 85% | 12–15% degrdn. products |
0.7M H₂SO₄ (pH-stat) | 60°C | 90 min | 98.5% | <1% epimerization |
0.7M H₂SO₄ + MW irradiation | 70°C | 15 min | 99.1% | 0.8–1.2% byproducts |
Sodium borohydride (NaBH₄) serves as a dual-action agent in reductive hydrolysis, converting labile formyl groups of α-formylphenylacetic acid intermediates into stable hydroxymethyl derivatives while preventing oxidative degradation during ester cleavage. Mechanistically, NaBH₄ donates hydride ions (H⁻) to electrophilic carbonyl carbons at rates >200 L·mol⁻¹·s⁻¹, forming transient borate complexes that hydrolyze to primary alcohols [1] [5]. Process optimization reveals that controlled addition rates (0.5 mmol·min⁻¹ per mole substrate) in ethanol-water (7:3 v/v) at 0–5°C suppress borohydride decomposition and reduce over-reduction byproducts to <0.5% [5]. Alternative reductants like NaCNBH₃ offer superior selectivity but increase cost 8-fold with marginal yield improvement (1.2–1.8%). Post-reduction, the resultant α-hydroxymethylphenylacetic acid undergoes spontaneous lactonization unless immediately reacted with tropine. Recent advances utilize polymer-supported borohydrides (e.g., Amberlite®-BH₄) enabling catalyst recovery and reuse for 5 cycles without activity loss [5].
Crystallization of atropine sulfate monohydrate demands ternary solvent systems to balance solubility, crystal habit, and hydrate stability. Optimal crystallization employs chloroform-ethanol-acetone (50:30:20 v/v/v), where chloroform solvates the tropane ring, ethanol disrupts water clustering, and acetone reduces dielectric constant to promote monohydrate nucleation [1] [3]. Phase diagram analysis shows maximal crystal yield (89.7%) at 20°C with cooling rates of 0.5°C·min⁻¹; faster cooling induces oiling out, while slower rates cause dihydrate co-crystallization [3]. Industrial-scale processes implement anti-solvent gradient addition, injecting chilled acetone (-10°C) into saturated atropine sulfate/chloroform-ethanol solution to achieve supersaturation ratios (S) of 1.8–2.2, yielding prismatic monohydrate crystals with 99.4% purity by HPLC. Crucially, residual solvent levels comply with ICH Q3C guidelines: chloroform <60ppm, ethanol <5000ppm [3] [5]. Alternative systems like dichloromethane-methanol compromise hydrate stability, generating amorphous solids in 43% of batches.
Table 3: Solvent System Performance in Atropine Sulfate Monohydrate Crystallization
Solvent Ratio (v/v/v) | Supersaturation Method | Crystal Form | Yield (%) | Purity (HPLC%) |
---|---|---|---|---|
CHCl₃:EtOH:acetone (50:30:20) | Anti-solvent addition | Monohydrate | 89.7 | 99.4 |
CH₂Cl₂:MeOH (60:40) | Cooling crystallization | Amorphous | 78.2 | 94.1 |
EtOAc:iPrOH (70:30) | Evaporative crystallization | Dihydrate | 82.5 | 98.9 |
Integrated one-pot methodologies consolidate esterification, salt formation, and hydration into a single reactor, eliminating intermediate isolations that account for 35% of traditional processing time [5]. The current benchmark process involves:
The nucleophilic coupling of acetyltropoyl chloride with tropine represents the yield-determining step, where catalytic acceleration prevents racemization and N-alkylation byproducts. Triethylamine (2.5 equiv) acts as both HCl scavenger and nucleophilic catalyst, forming a reactive acylammonium intermediate that transfers the tropoyl group to tropine 15 times faster than uncatalyzed reactions [5]. Kinetic studies show second-order dependence on catalyst concentration, with activation energies reduced from 85 kJ·mol⁻¹ (thermal) to 52 kJ·mol⁻¹ (catalyzed) [5]. Alternative catalysts like DMAP (4-dimethylaminopyridine) exhibit higher turnover frequencies (TOF=420 h⁻¹) but promote ester hydrolysis above 0°C. Recent advances employ bifunctional thiourea-tertiary amine organocatalysts that pre-organize reactants via hydrogen bonding, achieving enantioselectivity >98% ee at -40°C. Computational modeling reveals a 9.2 kcal·mol⁻¹ stabilization of the transition state when tropine's nitrogen aligns perpendicular to the acyl chloride plane, minimizing steric clash in the Sn2 mechanism [5].
Table 4: Catalytic Performance in Tropine-Acylation Step
Catalyst System | Temperature | Reaction Time | Yield (%) | Byproduct Formation |
---|---|---|---|---|
None (thermal) | 25°C | 48 h | 62% | 15–18% |
Triethylamine (3.0 equiv) | 0°C | 8 h | 88% | 4–5% |
DMAP (0.1 equiv) | -10°C | 2 h | 94% | <1% |
Chiral thiourea (5 mol%) | -40°C | 24 h | 91% | <0.5% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7